(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid
Overview
Description
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry, functional groups, and other structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Enzyme-activated Surfactants for Dispersion of Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids serve as surfactants for carbon nanotubes, allowing for the creation of homogeneous aqueous nanotube dispersions on-demand under both constant and physiological conditions. This innovation utilizes quantum mechanical computations to model interactions between surfactants and nanotubes, showcasing a significant application in materials science and nanotechnology (Cousins et al., 2009).
Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues
This chemical's derivatives have been prepared and incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers. These oligomers vary in length and demonstrate the compound's versatility in synthetic chemistry, particularly in the creation of complex molecular structures (Gregar & Gervay-Hague, 2004).
Novel Stable Fluorophore with Strong Fluorescence
6-Methoxy-4-quinolone, an oxidation product derived from a related compound, is identified as a novel fluorophore demonstrating strong fluorescence across a wide pH range in aqueous media. This property is invaluable in biomedical analysis, where stable and strong fluorescence is required for various diagnostic and research applications (Hirano et al., 2004).
Reversible Protecting Group for the Amide Bond in Peptides
This compound is utilized in the synthesis of peptides with reversibly protected tertiary peptide bonds. The application is crucial in peptide synthesis, particularly when preventing interchain association during solid-phase peptide synthesis is desired, highlighting its significance in biochemistry and pharmaceuticals (Johnson et al., 1993).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as its potential hazards and toxicity.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and uses.
properties
IUPAC Name |
(2S)-3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZWYAQYTGRJ-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetylphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.